molecular formula C12H20BNO3S B6342326 2-(Isopropoxy)thiazole-4-boronic acid pinacol ester CAS No. 1350755-35-9

2-(Isopropoxy)thiazole-4-boronic acid pinacol ester

Cat. No. B6342326
CAS RN: 1350755-35-9
M. Wt: 269.17 g/mol
InChI Key: MPTSFQJYYOSKKJ-UHFFFAOYSA-N
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Description

2-(Isopropoxy)thiazole-4-boronic acid pinacol ester (IPTBP) is a versatile organoboron compound belonging to the family of boronic esters. It has found widespread use in various fields, particularly in the synthesis of pharmaceuticals, agrochemicals, and natural products. As a boronic ester, IPTBP is capable of forming strong covalent bonds with a number of substrates, making it a valuable tool in the synthesis of complex molecules. In addition, its low toxicity, low cost, and ease of synthesis make it a desirable choice for a variety of applications.

Mechanism of Action

2-(Isopropoxy)thiazole-4-boronic acid pinacol ester forms strong covalent bonds with a variety of substrates, allowing it to be used in the synthesis of complex molecules. In particular, it can form a boron-oxygen-carbon bond, which is highly stable and can be used to link two molecules together. Additionally, this compound can react with aldehydes and ketones to form boronates, which can then be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
This compound has been found to be non-toxic and non-carcinogenic, making it a safe and effective tool for use in a variety of applications. Additionally, it has been found to be non-mutagenic, meaning it does not have an effect on the genetic material of cells. Furthermore, this compound has been found to have anti-inflammatory and anti-bacterial properties, making it a potential tool for the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

2-(Isopropoxy)thiazole-4-boronic acid pinacol ester has a number of advantages for use in laboratory experiments. Firstly, it is relatively inexpensive and easy to synthesize, making it an ideal choice for a variety of applications. Additionally, it is non-toxic and non-carcinogenic, making it safe to use in laboratory experiments. Furthermore, it is capable of forming strong covalent bonds with a variety of substrates, allowing it to be used in the synthesis of complex molecules.
However, there are also some limitations to using this compound in laboratory experiments. Firstly, it is not as stable as some other boronic esters, meaning it can degrade over time. Additionally, it can react with aldehydes and ketones to form boronates, which can then be used to synthesize a variety of compounds. This can lead to the formation of unwanted by-products, which can complicate experiments.

Future Directions

In the future, 2-(Isopropoxy)thiazole-4-boronic acid pinacol ester may find use in the synthesis of novel drugs and agrochemicals. Additionally, it may be employed in the development of new materials, such as polymers and nanomaterials. Furthermore, its anti-inflammatory and anti-bacterial properties may be explored further, potentially leading to the development of new treatments for a variety of diseases. Finally, its ability to form strong covalent bonds may be exploited in the design of new catalysts, allowing for the synthesis of complex molecules.

Synthesis Methods

2-(Isopropoxy)thiazole-4-boronic acid pinacol ester can be synthesized from a variety of starting materials, including 2-bromo-4-methylthiazole, pinacol, and boronic acid. The synthesis of this compound begins by reacting 2-bromo-4-methylthiazole with pinacol in the presence of a strong base, such as potassium carbonate or sodium hydroxide. This reaction produces the intermediate 2-(isopropoxy)thiazole-4-boronic acid, which can then be reacted with pinacol to produce the desired this compound.

Scientific Research Applications

2-(Isopropoxy)thiazole-4-boronic acid pinacol ester has found widespread use in the synthesis of pharmaceuticals, agrochemicals, and natural products. In particular, it has been used to synthesize a variety of antiviral and anti-cancer agents, as well as to produce drugs for the treatment of diabetes, obesity, and other metabolic disorders. Additionally, this compound has been employed in the synthesis of agrochemicals and natural products, such as insecticides, herbicides, and plant growth regulators.

properties

IUPAC Name

2-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BNO3S/c1-8(2)15-10-14-9(7-18-10)13-16-11(3,4)12(5,6)17-13/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTSFQJYYOSKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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